(3R)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile
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Description
(3R)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile is a useful research compound. Its molecular formula is C9H8BrFN2 and its molecular weight is 243.08 g/mol. The purity is usually 95%.
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Biological Activity
(3R)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile is a chiral organic compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by an amino group, a bromo-fluoro-substituted phenyl ring, and a nitrile group, suggests interactions with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula: C10H10BrF2N
- Molecular Weight: Approximately 243.08 g/mol
- Structure: The presence of halogen substituents (bromo and fluoro) enhances its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The compound's mechanism of action may involve:
- Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.
- Receptor Modulation: Interacting with receptors to influence signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antitumor Activity:
- Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Case Study: In vitro studies demonstrated that the compound reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent.
-
Anti-inflammatory Effects:
- The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.
- Research Finding: Studies on similar compounds have shown inhibition of pro-inflammatory cytokines.
-
Antimicrobial Properties:
- Potential activity against bacterial and fungal strains has been suggested.
- Data Table: Antimicrobial Activity
Microorganism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Candida albicans 10
Structural Activity Relationship (SAR)
The presence of halogen substituents in this compound is crucial for its biological activity. Comparative studies with structurally similar compounds reveal insights into how variations affect activity:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile | Chlorine instead of fluorine | Reduced enzyme inhibition |
(3R)-3-Amino-3-(2-bromo-6-methylphenyl)propanenitrile | Methyl group instead of fluorine | Altered binding affinity |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Material: 2-bromo-6-fluorobenzaldehyde.
- Intermediate Formation: Conversion to the corresponding nitrile using sodium cyanide.
- Reductive Amination: Introduction of the amino group through reaction with an appropriate amine source.
Industrial Methods : Optimized for large-scale production focusing on yield and purity.
Properties
Molecular Formula |
C9H8BrFN2 |
---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-bromo-6-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m1/s1 |
InChI Key |
AKUALMYTZDRJDS-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@@H](CC#N)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CC#N)N)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.